molecular formula C14H18N2O2S2 B6624223 N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline

N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline

Cat. No. B6624223
M. Wt: 310.4 g/mol
InChI Key: PNLLSAODTXQCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline, also known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a thiazole-based compound that has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline involves its ability to modulate various signaling pathways in cells. N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been shown to activate the JNK signaling pathway, which leads to the induction of apoptosis in cancer cells. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. In addition, N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases such as cancer and neurodegenerative diseases. It also has antimicrobial activity against various bacteria and fungi, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in various cell lines. However, N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has some limitations, including its poor solubility in water and its instability in acidic and basic conditions.

Future Directions

There are several future directions for the research on N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its antimicrobial activity against various bacteria and fungi and to develop new antibiotics based on N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline. In addition, further studies are needed to understand the mechanism of action of N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline is a thiazole-based compound that has shown promising results in various scientific research studies. Its synthesis method is relatively easy, and it has been shown to have low toxicity in various cell lines. N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Further studies are needed to explore its therapeutic potential and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline involves the reaction of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid with 2-ethylsulfonyl chloride and aniline in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurodegenerative diseases, N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-4-20(17,18)14-8-6-5-7-12(14)15-9-13-10(2)19-11(3)16-13/h5-8,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLLSAODTXQCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC2=C(SC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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